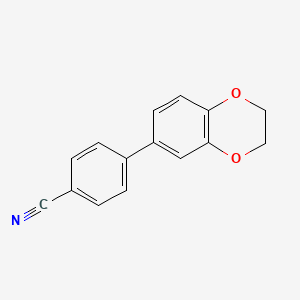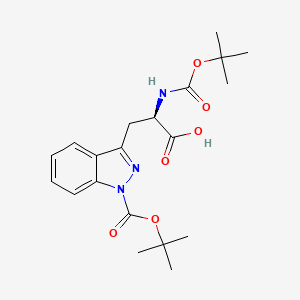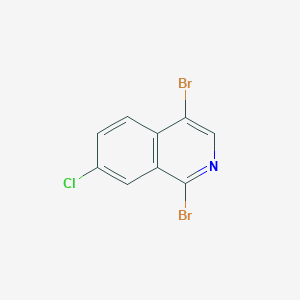
1,4-Dibromo-7-chloroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dibromo-7-chloroisoquinoline is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of bromine and chlorine atoms in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dibromo-7-chloroisoquinoline can be synthesized through various methods. One common approach involves the bromination of isoquinoline derivatives. For example, isoquinoline can be brominated in high yield by heating its hydrochlorides with bromine in nitrobenzene, resulting in the formation of 1,4-dibromoisoquinoline . Further chlorination can be achieved using appropriate chlorinating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical and research applications .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dibromo-7-chloroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinoline derivatives, while oxidation and reduction can lead to different oxidation states and functional groups .
Wissenschaftliche Forschungsanwendungen
1,4-Dibromo-7-chloroisoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities.
Industry: The compound is used in the development of new materials, dyes, and agrochemicals .
Wirkmechanismus
The mechanism of action of 1,4-Dibromo-7-chloroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, affecting cellular processes and signaling pathways. Its unique structure allows it to bind to specific sites on target molecules, leading to changes in their activity and function .
Vergleich Mit ähnlichen Verbindungen
1,4-Dibromo-7-chloroisoquinoline can be compared with other similar compounds, such as:
7-Bromo-1-chloroisoquinoline: This compound has a similar structure but differs in the position of the bromine and chlorine atoms.
1,4-Dibromoisoquinoline: Lacks the chlorine atom, making it less versatile in certain reactions.
Other Isoquinoline Derivatives: Various isoquinoline derivatives with different substituents can be compared based on their reactivity, biological activity, and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
1368032-78-3 |
|---|---|
Molekularformel |
C9H4Br2ClN |
Molekulargewicht |
321.39 g/mol |
IUPAC-Name |
1,4-dibromo-7-chloroisoquinoline |
InChI |
InChI=1S/C9H4Br2ClN/c10-8-4-13-9(11)7-3-5(12)1-2-6(7)8/h1-4H |
InChI-Schlüssel |
VHBOUYKYFOIXSM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)C(=NC=C2Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetonitrile](/img/structure/B15200459.png)
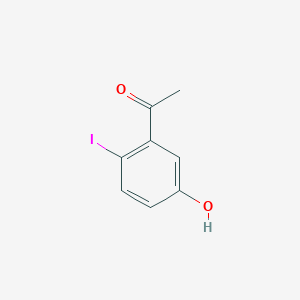
![6-chloro-5-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethyl-9H-benzo[a]phenoxazin-9-amine](/img/structure/B15200470.png)
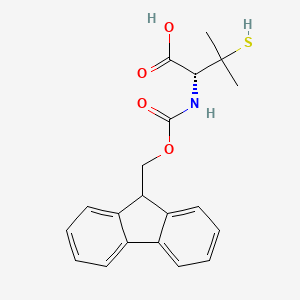
![pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine hydrobromide](/img/structure/B15200490.png)
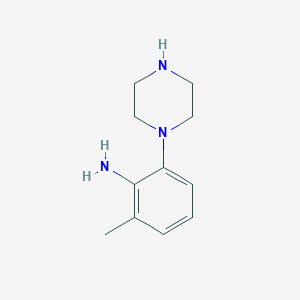
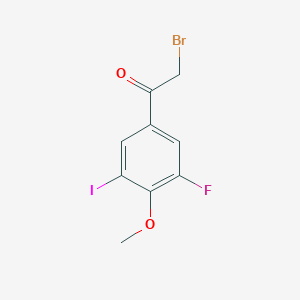
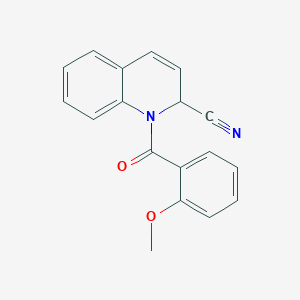
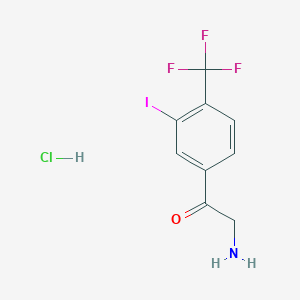
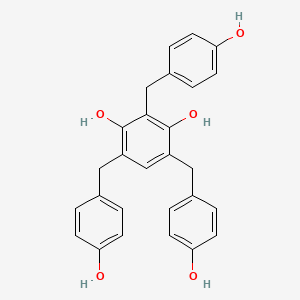

![(S)-2,2-Difluoro-7-methyl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran-7-carboxylic acid](/img/structure/B15200539.png)
